molecular formula C10H11F3N2OS B1531554 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 2098050-46-3

4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Cat. No.: B1531554
CAS No.: 2098050-46-3
M. Wt: 264.27 g/mol
InChI Key: CLGMKWQGMJYACZ-UHFFFAOYSA-N
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Description

4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one: is a complex organic compound characterized by its trifluoroethyl group and sulfanylidene moiety. This compound belongs to the quinazolinone family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the cyclization of an appropriate amino acid derivative with a trifluoroethyl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines or other reduced derivatives.

  • Substitution: : Various substituted quinazolinones.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, while the sulfanylidene group may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties compared to other quinazolinones. Similar compounds include:

  • Quinazolin-2-one: : Lacks the trifluoroethyl group.

  • 4-Sulfanylidene-1-ethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one: : Similar structure but with an ethyl group instead of trifluoroethyl.

Properties

IUPAC Name

4-sulfanylidene-1-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c11-10(12,13)5-15-7-4-2-1-3-6(7)8(17)14-9(15)16/h1-5H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGMKWQGMJYACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Reactant of Route 2
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Reactant of Route 3
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Reactant of Route 4
Reactant of Route 4
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Reactant of Route 5
Reactant of Route 5
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Reactant of Route 6
Reactant of Route 6
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

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